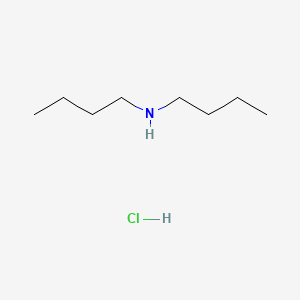
Dibutylamine hydrochloride
Cat. No. B1227682
Key on ui cas rn:
6287-40-7
M. Wt: 165.70 g/mol
InChI Key: ODYNBECIRXXOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04228102
Procedure details


200 g of methyl methacrylate, 129 g of dibutylamine, 8.25 g of dibutylamine hydrochloride, 5 g of Fe-(III)-acetylacetonate, and 0.5 g of hydroquinone were heated for 3 hours at 230° C. in an autoclave (pmax =10 atmospheres). In this way, a 15% yield of N,N-dibutylmethacrylic acid amide form. The selectivity, calculated on the methyl methacrylate reacted, was greater than 80%.


Name
dibutylamine hydrochloride
Quantity
8.25 g
Type
reactant
Reaction Step One

[Compound]
Name
(III)-acetylacetonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
15%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6]C)(=O)[C:2]([CH3:4])=[CH2:3].[CH2:8]([NH:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH3:11].Cl.C(NCCCC)CCC.C1(C=CC(O)=CC=1)O>>[CH2:8]([N:12]([CH2:13][CH2:14][CH2:15][CH3:16])[C:1](=[O:6])[C:2]([CH3:4])=[CH2:3])[CH2:9][CH2:10][CH3:11] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
129 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NCCCC
|
|
Name
|
dibutylamine hydrochloride
|
|
Quantity
|
8.25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(CCC)NCCCC
|
[Compound]
|
Name
|
(III)-acetylacetonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N(C(C(=C)C)=O)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 15% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
